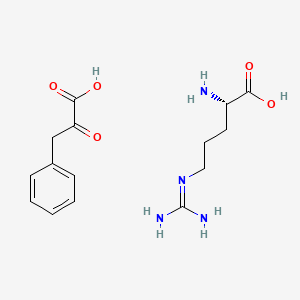

L-Arginine mono(alpha-oxobenzenepropionate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Arginine mono(alpha-oxobenzenepropionate) is a compound with the molecular formula C15H22N4O5 and a molecular weight of 338.35898 It is a derivative of L-Arginine, an amino acid that plays a crucial role in various physiological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine mono(alpha-oxobenzenepropionate) typically involves the reaction of L-Arginine with alpha-oxobenzenepropionic acid. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the esterification process. The reaction is usually carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of L-Arginine mono(alpha-oxobenzenepropionate) may involve large-scale esterification processes using automated reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

L-Arginine mono(alpha-oxobenzenepropionate) can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction conditions often involve acidic or basic environments to facilitate the oxidation process.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Substitution: Halogens and alkylating agents are frequently used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and alkyl derivatives .

Scientific Research Applications

Clinical Applications

L-arginine and its derivatives have been extensively studied for their therapeutic potential in several clinical conditions:

Cardiovascular Health

L-arginine has been evaluated for its effects on cardiovascular diseases due to its vasodilatory properties. Clinical studies have demonstrated that L-arginine supplementation can improve endothelial function, reduce blood pressure, and enhance exercise tolerance in patients with coronary artery disease .

Key Findings:

- A study showed that patients receiving L-arginine (9 g/day) for three months improved their angina pectoris functional class significantly .

- In another trial involving patients with chronic limb ischemia, L-arginine supplementation led to marked improvements in ankle-brachial index and ischemic ulcers .

Diabetes Management

Research indicates that L-arginine may improve insulin sensitivity and glycemic control in diabetic patients. A study found that oral supplementation significantly decreased systolic and diastolic blood pressure in elderly women with type 2 diabetes .

Case Study:

In a controlled trial involving patients with type 2 diabetes, those supplemented with 5 g of L-arginine daily exhibited improved vascular reactivity and reduced blood pressure levels compared to the placebo group .

Erectile Dysfunction

L-arginine is commonly used to treat erectile dysfunction due to its ability to enhance nitric oxide production, leading to improved blood flow. Clinical trials have reported positive outcomes in men suffering from this condition when treated with L-arginine .

Neuroprotection and Cognitive Function

Emerging research suggests that L-arginine may have neuroprotective effects. Studies on animal models indicate potential benefits in reducing oxidative stress and improving cognitive functions through enhanced nitric oxide signaling pathways .

Safety and Dosage

L-arginine is generally well-tolerated, but it should be used cautiously in specific populations, such as those with recent myocardial infarction or severe renal impairment. Typical dosages range from 6 to 30 grams per day, depending on the clinical condition being treated .

Summary of Clinical Trials

| Study Focus | Population | Intervention | Outcome |

|---|---|---|---|

| Cardiovascular Disease | Patients with coronary artery disease | Oral L-arginine (9 g/day) | Improved angina class from IV to II |

| Diabetes Mellitus | Type 2 diabetes patients | Oral L-arginine (5 g/day) | Reduced systolic/diastolic blood pressure |

| Erectile Dysfunction | Males with erectile issues | Oral supplementation | Enhanced erectile function |

| Chronic Limb Ischemia | Patients with peripheral arterial disease | L-arginine + antioxidants | Improved ankle-brachial index |

Mechanism of Action

The mechanism of action of L-Arginine mono(alpha-oxobenzenepropionate) involves its interaction with various molecular targets and pathways. As a derivative of L-Arginine, it is likely involved in the production of nitric oxide, a key signaling molecule in the cardiovascular system. Nitric oxide is produced from L-Arginine by the enzyme nitric oxide synthase, which plays a crucial role in vasodilation and blood flow regulation .

Comparison with Similar Compounds

Similar Compounds

L-Arginine: The parent compound, involved in numerous physiological processes, including nitric oxide production and protein synthesis.

L-Citrulline: Another amino acid involved in the urea cycle and nitric oxide production.

L-Ornithine: An amino acid that plays a role in the urea cycle and is involved in the production of polyamines.

Uniqueness

Its ability to participate in various chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications .

Biological Activity

L-Arginine mono(alpha-oxobenzenepropionate) is a derivative of the amino acid L-arginine, which is known for its significant biological activities, particularly related to nitric oxide (NO) synthesis. This article explores the biological activity of this compound, emphasizing its mechanisms, therapeutic applications, and relevant research findings.

Overview of L-Arginine and Its Derivatives

L-Arginine is a semi-essential amino acid that plays a crucial role in various physiological processes. It serves as a precursor for nitric oxide, a vital signaling molecule involved in vasodilation, immune response, and neurotransmission. The conversion of L-arginine to NO is facilitated by nitric oxide synthase (NOS) enzymes, which are present in various tissues throughout the body .

Key Functions of L-Arginine:

- Vasodilation : NO produced from L-arginine causes blood vessels to relax and widen, improving blood flow and oxygen delivery to tissues .

- Immune Function : L-arginine enhances immune responses by promoting the production of NO, which has antimicrobial properties .

- Wound Healing : The compound supports tissue repair and regeneration by stimulating collagen synthesis and enhancing blood flow to injury sites .

The biological activity of L-arginine mono(alpha-oxobenzenepropionate) can be attributed to its ability to increase NO production and modulate various signaling pathways:

-

Nitric Oxide Synthesis :

- L-arginine is converted to NO via NOS enzymes. This process is crucial for maintaining vascular homeostasis and regulating blood pressure .

- The availability of L-arginine can influence the activity of NOS; under certain pathological conditions (e.g., hypercholesterolemia), supplementation may enhance endothelial function and vasodilation .

- Cell Signaling Pathways :

Therapeutic Applications

L-Arginine mono(alpha-oxobenzenepropionate) has been studied for various therapeutic applications:

Cardiovascular Health

Research indicates that L-arginine supplementation can improve endothelial function and reduce symptoms associated with cardiovascular diseases such as hypertension and coronary artery disease. For instance:

- A study found that oral supplementation with 5 g/day of L-arginine improved vascular reactivity in elderly patients with type 2 diabetes .

Erectile Dysfunction

L-arginine has been shown to improve sexual function in individuals with erectile dysfunction (ED). Combining it with phosphodiesterase inhibitors like sildenafil may enhance efficacy .

Immune Response

L-arginine supplementation has been linked to improved immune responses against infections, including viral pathogens. Its role in enhancing NO production contributes to its antimicrobial effects .

Research Findings

Numerous studies have explored the biological activity of L-arginine and its derivatives. Below is a summary table highlighting key research findings:

Case Studies

Several case studies have illustrated the clinical benefits of L-arginine supplementation:

- Case Study on Cardiovascular Health :

- Case Study on Erectile Dysfunction :

- Case Study on Immune Response :

Properties

CAS No. |

93778-38-2 |

|---|---|

Molecular Formula |

C15H22N4O5 |

Molecular Weight |

338.36 g/mol |

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-oxo-3-phenylpropanoic acid |

InChI |

InChI=1S/C9H8O3.C6H14N4O2/c10-8(9(11)12)6-7-4-2-1-3-5-7;7-4(5(11)12)2-1-3-10-6(8)9/h1-5H,6H2,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |

InChI Key |

USJFALXYHGORGC-VWMHFEHESA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.